7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-7-5-6-12-24(15)13-18-20(25)11-10-17-22(26)19(14-28-23(17)18)16-8-3-4-9-21(16)27-2/h3-4,8-11,14-15,25H,5-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACICCXCUFOEWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Substitution reactions: Introduction of the methoxy-phenyl and piperidin-1-ylmethyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy and piperidin-1-ylmethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, chromen-4-one derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. This compound may exhibit similar biological activities.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may hold promise in these therapeutic areas.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one” would depend on its specific biological target. Generally, chromen-4-one derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The hydroxy and methoxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares the target compound with key analogs, highlighting structural variations and their implications:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s 2-methylpiperidine substituent enhances lipophilicity compared to analogs with smaller groups (e.g., dimethylamino in ). However, analogs with hydrophilic substituents (e.g., glycosides like puerarin in ) exhibit higher solubility .
- Solubility : The absence of glycosylation or polar groups in the target compound may limit aqueous solubility compared to puerarin (C-glucoside derivative) .
Biological Activity
7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one, a complex organic compound belonging to the flavonoid class, specifically chromenone derivatives, has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound features a chromen-4-one backbone characterized by a benzopyran ring fused to a carbonyl group. Its structural components include:
- Hydroxyl group at the 7-position
- Methoxy group at the 3-position
- Piperidine moiety at the 8-position
These functional groups contribute to its reactivity and biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Backbone | Chromen-4-one |
| Hydroxyl Group | Present at 7-position |
| Methoxy Group | Present at 3-position |
| Piperidine | Attached at 8-position |
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help in neutralizing free radicals. Research indicates that derivatives like this compound may exhibit significant antioxidant effects, contributing to cellular protection against oxidative stress .
Neuroprotective Effects
Studies have shown that flavonoids can exert neuroprotective effects through various mechanisms, including inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. The compound's structural features suggest potential efficacy in treating neurodegenerative disorders like Alzheimer's disease. For instance, related coumarin derivatives have demonstrated AChE inhibitory activities with IC50 values ranging from 1.52 μM to 4.95 μM .
Anti-inflammatory Activity
Flavonoids are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be linked to its hydroxyl and methoxy groups, which are known to influence cytokine production and signaling pathways .
Case Studies
- Neuroprotection in Alzheimer's Models : In a study evaluating the neuroprotective effects of flavonoid derivatives, compounds similar to this compound showed promising results in reducing neuronal cell death in in vitro models of Alzheimer's disease .
- Oxidative Stress Reduction : Another study highlighted that flavonoid compounds significantly reduced markers of oxidative stress in cellular models exposed to toxins, suggesting therapeutic potential for conditions associated with oxidative damage .
Table 2: Comparison of Biological Activities
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Rohitukine | Similar chromenone structure | Cyclin-dependent kinase inhibition |
| 7-Hydroxyflavone | Lacks piperidine moiety | Neuroprotective effects |
| 6-Hydroxyflavone | Different substitution pattern | Strong anti-inflammatory activity |
| 7-Hydroxy-3-(2-methoxyphenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one | Unique substituents | Antioxidant, neuroprotective, anti-inflammatory |
This comparison highlights the unique biological profile of this compound due to its specific substituents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step processes, including Mannich reactions or coupling strategies for introducing the piperidinylmethyl group. For example, Mannich reactions using formaldehyde and secondary amines (e.g., 2-methylpiperidine) under reflux in ethanol have been effective for similar chromenone derivatives . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. dichloromethane), and temperature to enhance yield. Monitoring intermediates via TLC or HPLC is critical .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : To assess purity (>95% by UV detection) and confirm molecular weight .
- NMR (1H/13C) : To verify substituent positions (e.g., methoxy and piperidinylmethyl groups) and aromatic proton environments .
- X-ray crystallography : For unambiguous confirmation of the chromenone core and spatial arrangement of substituents, if single crystals are obtainable .
Q. What solvent systems and chromatographic methods are suitable for isolating this compound?
- Methodological Answer : Polar aprotic solvents (e.g., methanol, ethanol) or dichloromethane/ethyl acetate mixtures are commonly used for extraction. Column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2) effectively separates chromenone derivatives. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) can resolve polar impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Assay Replication : Standardize protocols (e.g., substrate concentration, pH, incubation time) across labs. For example, use validated buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to minimize variability in enzymatic environments .
- Control Experiments : Include positive controls (e.g., known inhibitors) and assess compound stability under assay conditions (e.g., DMSO solubility, light sensitivity) .
- Data Triangulation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorometric enzyme activity) .
Q. What strategies are recommended for probing the structure-activity relationship (SAR) of the piperidinylmethyl and methoxyphenyl substituents?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 2-methylpiperidine with other amines or vary methoxy group positions) and compare bioactivity .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding (hydroxy group) and hydrophobic pockets (piperidinylmethyl) .
- Pharmacophore Mapping : Identify critical moieties (e.g., chromenone core for π-π stacking) using 3D-QSAR models .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test slow evaporation in mixed solvents (e.g., DMSO:methanol 1:4) or diffusion layers (hexane layered over a DCM solution) .
- Temperature Gradients : Use controlled cooling (e.g., 4°C to -20°C) to promote nucleation.
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonds .
Q. What are the key considerations for designing in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Bioavailability Optimization : Assess logP (target ~2–3) and aqueous solubility (via salt formation or prodrug strategies) .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and introduce blocking substituents .
- Toxicology Profiling : Screen for off-target effects (e.g., hERG inhibition) and hepatotoxicity using cell-based assays .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell Line Validation : Ensure consistency in cell passage number, culture conditions, and viability assays (e.g., MTT vs. ATP luminescence) .
- Mechanistic Studies : Perform transcriptomics or proteomics to identify differential expression of target pathways (e.g., apoptosis markers) .
- Microenvironment Factors : Account for hypoxia, pH, and serum content in media, which may alter compound efficacy .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of powdered forms (use fume hoods) .
- Storage : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as methoxy and piperidine groups may require specialized treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
